molecular formula C24H29N5O2S B11233704 2,4,5-trimethyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2,4,5-trimethyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11233704
M. Wt: 451.6 g/mol
InChI Key: MVNVBGOOHYKEOJ-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with trimethyl groups. This is followed by the introduction of the sulfonamide group and the pyrimidinyl-pyrrolidinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: An aromatic hydrocarbon with similar structural features but different functional groups.

    1-(2,4,5-Trimethylphenyl)ethanone: Another compound with a similar core structure but different substituents.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

2,4,5-trimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H29N5O2S/c1-16-13-18(3)22(14-17(16)2)32(30,31)28-21-9-7-20(8-10-21)26-24-25-19(4)15-23(27-24)29-11-5-6-12-29/h7-10,13-15,28H,5-6,11-12H2,1-4H3,(H,25,26,27)

InChI Key

MVNVBGOOHYKEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C

Origin of Product

United States

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